Home > Products > Screening Compounds P113247 > 4-({4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy}methyl)benzoic acid
4-({4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy}methyl)benzoic acid -

4-({4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy}methyl)benzoic acid

Catalog Number: EVT-5159756
CAS Number:
Molecular Formula: C18H12INO5S
Molecular Weight: 481.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thiazolidinediones are a class of heterocyclic compounds that contain a thiazolidine ring with two carbonyl groups at positions 2 and 4. These compounds, especially those incorporating a lipoic acid moiety, have garnered significant interest in scientific research due to their potential as PPARγ agonists []. PPARγ is a nuclear receptor involved in regulating glucose metabolism, lipid homeostasis, and inflammation, making its agonists promising targets for treating metabolic disorders and inflammatory diseases [, ].

Synthesis Analysis

Although the specific synthesis of 4-({4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy}methyl)benzoic acid is not described in the provided papers, the synthesis of similar thiazolidinedione derivatives often involves a multi-step process. One common approach is the Knoevenagel condensation of a thiazolidine-2,4-dione with an appropriate aldehyde, followed by further modifications depending on the target structure [, ].

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives typically features a planar thiazolidine ring with various substituents attached. These substituents, often aromatic rings or lipoic acid moieties, contribute to the compound's pharmacological activity and physicochemical properties []. The presence of iodine in 4-({4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy}methyl)benzoic acid could potentially influence its binding affinity to target proteins and its overall pharmacological profile.

Chemical Reactions Analysis

Thiazolidinediones are known to undergo various chemical reactions, including alkylation, acylation, and condensation reactions []. These reactions allow for the introduction of diverse substituents on the thiazolidine ring, enabling the exploration of structure-activity relationships and the development of novel derivatives with enhanced pharmacological properties.

Mechanism of Action

Thiazolidinedione derivatives, particularly those with lipoic acid, act as PPARγ agonists. They bind to the ligand-binding domain of PPARγ, inducing a conformational change that facilitates heterodimerization with the retinoid X receptor. This complex then binds to specific DNA sequences known as PPAR response elements located in the promoter regions of target genes involved in glucose and lipid metabolism and inflammation, modulating their expression [, ].

Applications
  • Inflammatory Skin Diseases: Lipoic acid-based thiazolidinedione derivatives have shown efficacy in preclinical models of inflammatory skin conditions like allergic contact dermatitis. They exert anti-inflammatory effects by activating PPARγ, suppressing the production of pro-inflammatory cytokines, and inhibiting keratinocyte proliferation [].
  • Metabolic Disorders: As PPARγ agonists, these compounds hold potential for treating metabolic disorders like type 2 diabetes by improving insulin sensitivity and glucose uptake [].
  • Other Potential Applications: Given their ability to modulate PPARγ activity, these compounds are being investigated for their potential in various other conditions, including cardiovascular diseases, cancer, and neurodegenerative disorders [].

N-(2-[4-[2,4-Dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)-N-methylpentanamide (BP-1003)

    Compound Description: BP-1003 is a thiazolidinedione derivative of alpha-lipoic acid. It acts as a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ) with an EC50 range of 15-101 nM. [] It also shows modest activation of PPARα (EC50 5 μM). [] Studies demonstrate that BP-1003 inhibits human keratinocyte proliferation and suppresses interleukin-2 production in human peripheral lymphocytes. []

Methyl 4-(4-((2,4-dioxo-1,3-thiazolidin-5-yl)methyl)phenoxy)-3-(5-ethylpyridin-2-yl)butanoate

    Compound Description: This compound was identified through virtual screening as a potential inhibitor of the Transcription Initiation Factor Like Protein in Leishmania donovani. [] It exhibited high binding affinity in docking studies. []

4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1)

    Compound Description: Identified through high-throughput screening, Compound 1 represents the most potent full agonist of human GPR35 reported to date. [] This compound shows significant selectivity for human GPR35 and exhibits elements of signal bias between β-arrestin-2 and G protein-dependent assays. [] It also demonstrates competitive behavior against the human GPR35 antagonist ML-145. []

Properties

Product Name

4-({4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy}methyl)benzoic acid

IUPAC Name

4-[[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy]methyl]benzoic acid

Molecular Formula

C18H12INO5S

Molecular Weight

481.3 g/mol

InChI

InChI=1S/C18H12INO5S/c19-13-7-11(8-15-16(21)20-18(24)26-15)3-6-14(13)25-9-10-1-4-12(5-2-10)17(22)23/h1-8H,9H2,(H,22,23)(H,20,21,24)/b15-8+

InChI Key

GTHGZUHKLOOZHS-OVCLIPMQSA-N

SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)I)C(=O)O

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)I)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)I)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.